molecular formula C19H18N2O3S B11534169 (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11534169
M. Wt: 354.4 g/mol
InChI Key: RSINFKKJEMUWHT-GZTJUZNOSA-N
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Description

(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxyphenyl group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methylphenylamine in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-4-6-14(7-5-12)20-19-21-18(22)17(25-19)11-13-10-15(23-2)8-9-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+

InChI Key

RSINFKKJEMUWHT-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2

Origin of Product

United States

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